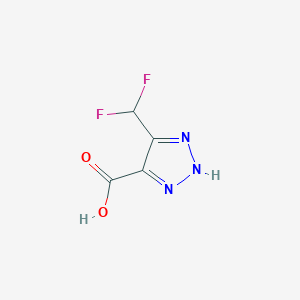

5-(difluoromethyl)-2H-1,2,3-triazole-4-carboxylic acid

Description

Properties

CAS No. |

1600892-83-8 |

|---|---|

Molecular Formula |

C4H3F2N3O2 |

Molecular Weight |

163.08 g/mol |

IUPAC Name |

5-(difluoromethyl)-2H-triazole-4-carboxylic acid |

InChI |

InChI=1S/C4H3F2N3O2/c5-3(6)1-2(4(10)11)8-9-7-1/h3H,(H,10,11)(H,7,8,9) |

InChI Key |

HNEKRXJHZHAXMD-UHFFFAOYSA-N |

Canonical SMILES |

C1(=NNN=C1C(=O)O)C(F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(difluoromethyl)-2H-1,2,3-triazole-4-carboxylic acid typically involves the difluoromethylation of a suitable precursor. One common method involves the use of difluoromethylating agents such as fluoroform (CHF3) in the presence of a base. The reaction is carried out under controlled conditions to ensure the selective introduction of the difluoromethyl group .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes, which allow for efficient and scalable synthesis. The use of advanced difluoromethylation reagents and catalysts can further enhance the yield and purity of the final product .

Chemical Reactions Analysis

Esterification and Amide Formation

The carboxylic acid group undergoes standard derivatization reactions:

-

Esterification : Reacts with alcohols (e.g., methanol, ethanol) under acidic or coupling conditions to form esters. For example, treatment with sulfuric acid in refluxing methanol yields the methyl ester.

-

Amide Bond Formation : Coupling with amines via carbodiimide reagents (e.g., DCC) produces amide derivatives. This is critical for generating bioactive analogs, such as antitumor 1,2,3-triazole-4-carboxamides .

Example Reaction Conditions :

| Reagent | Solvent | Catalyst | Yield (%) |

|---|---|---|---|

| Methanol + H₂SO₄ | Methanol | None | 85–90 |

| Ethylamine + DCC | DCM | DMAP | 70–75 |

Nucleophilic Substitution at the Difluoromethyl Group

The difluoromethyl group participates in selective substitutions under controlled conditions:

-

Fluorine Displacement : Reacts with strong nucleophiles (e.g., Grignard reagents) in polar aprotic solvents like DMF, replacing one fluorine atom while retaining the triazole integrity.

-

Hydrolysis : Treatment with aqueous base (e.g., KOH) converts the difluoromethyl group to a hydroxyl moiety, though this is less common due to the stability of C–F bonds.

Key Insight : The electron-withdrawing triazole ring activates the difluoromethyl group for nucleophilic attack, though reactions are slower compared to non-fluorinated analogs.

Cycloaddition and Ring-Opening Reactions

The triazole core engages in cycloaddition and rearrangement processes:

-

Cu-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) : While the compound itself is a product of cycloaddition, its triazole ring can act as a dipolarophile in secondary reactions with strained alkynes .

-

Ru-Catalyzed Rearrangements : Reacts with 4-hydrazonoisoxazol-5-ones in the presence of [Ru(p-cymene)Cl₂]₂ to form fused triazole derivatives, a method optimized for atom economy .

Synthetic Application :

text**Procedure for Ru-Catalyzed Rearrangement**[3]: 1. Combine 4-hydrazonoisoxazol-5-one (1 eq), [Ru(p-cymene)Cl₂]₂ (5 mol %), and MeCN (0.2 M). 2. Stir at 80°C for 12 h. 3. Purify via acid-base extraction to isolate the triazole-carboxylic acid product (Yield: 75–82%).

Decarboxylation and Functionalization

Thermal or metal-mediated decarboxylation generates reactive intermediates:

-

Thermal Decarboxylation : Heating above 150°C in DMSO eliminates CO₂, yielding 5-(difluoromethyl)-1H-1,2,3-triazole, a precursor for further functionalization.

-

Cross-Coupling : Palladium-catalyzed decarboxylative coupling with aryl halides forms biaryl triazoles, leveraging the carboxylic acid as a traceless directing group .

Reaction Scope :

| Substrate | Catalyst | Product | Yield (%) |

|---|---|---|---|

| 4-Iodotoluene | Pd(PPh₃)₄ | 5-(Difluoromethyl)-4-(p-tolyl)-1H-triazole | 65 |

Biological Activity-Driven Modifications

Derivatives exhibit enhanced bioactivity through strategic functionalization:

-

Anticancer Agents : Amidation with aromatic amines (e.g., 4-chloroaniline) produces compounds with growth inhibition >40% in NCI-H522 lung cancer cells .

-

Antimicrobial Hybrids : Conjugation with fluoroquinolones (e.g., ciprofloxacin) via ester linkages yields hybrids with MIC values as low as 0.046 μM against MRSA .

Structure-Activity Relationship (SAR) :

-

Electron-withdrawing groups (e.g., –CF₃) on the triazole enhance antitumor potency .

-

Longer alkyl chains in ester derivatives reduce antimicrobial efficacy .

Comparative Reactivity Table

| Reaction Type | Conditions | Key Product | Application |

|---|---|---|---|

| Esterification | H₂SO₄, MeOH, reflux | Methyl ester | Prodrug synthesis |

| Amide Formation | DCC, DMAP, DCM | Antiproliferative carboxamides | Cancer research |

| Ru-Catalyzed Rearrangement | [Ru], MeCN, 80°C | Fused triazole derivatives | Heterocyclic chemistry |

| Decarboxylative Coupling | Pd(PPh₃)₄, Ar–X | Biaryl triazoles | Material science |

This compound’s reactivity profile underscores its utility in medicinal chemistry and materials science, with ongoing research exploring novel catalytic systems and bioorthogonal applications .

Scientific Research Applications

5-(difluoromethyl)-2H-1,2,3-triazole-4-carboxylic acid is a triazole derivative with diverse applications, particularly in the pharmaceutical and chemical research fields .

GABA A Receptor Modulators:

- Difluoromethyl-phenyl triazoles, including derivatives of this compound, can modulate GABA A receptors containing the α5 subunit . These compounds are useful in treating central nervous system diseases .

- GABA A α5 subunit modulation is a therapeutic target for neurological disorders, circadian rhythm disorders, pain conditions, and cognitive disorders such as Alzheimer's disease, schizophrenia, and Down syndrome .

Antimicrobial Activity:

- Triazole derivatives have demonstrated antimicrobial activity against Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria like Pseudomonas aeruginosa . They also show potential against fungal species such as Candida albicans and Aspergillus niger .

- Specific 1,2,3-triazole compounds have shown better antimicrobial activities than reference drugs against S. aureus and can eradicate bacterial and fungal species .

Xanthine Oxidase Inhibitors:

- 2-phenyl-5-methyl-2H-1,2,3-triazole-4-carboxylic acids have been synthesized and evaluated as xanthine oxidase (XO) inhibitors . These compounds show high potency in the submicromolar/nanomolar range .

- In vitro studies and molecular docking experiments have been performed to determine the binding mode of these compounds at the active site of xanthine oxidase .

Chemical Synthesis:

- This compound is a chemical intermediate used in synthesizing various compounds .

- It can be used in reactions involving nucleophilic attacks, cyclizations, and aromatizations to form triazole derivatives .

- It is also used in forming esters and alcohols through deprotonation and trapping with paraformaldehyde .

Spectroscopic and Structural Studies:

Mechanism of Action

The mechanism of action of 5-(difluoromethyl)-2H-1,2,3-triazole-4-carboxylic acid involves its interaction with specific molecular targets. The difluoromethyl group can form strong interactions with enzymes and receptors, modulating their activity. The compound can also participate in various biochemical pathways, influencing cellular processes and functions .

Comparison with Similar Compounds

Structural Analogs in the 1,2,3-Triazole-4-Carboxylic Acid Family

The following table compares key structural analogs:

Key Observations :

- Electron-Withdrawing Groups (EWGs) : The difluoromethyl group in the target compound increases acidity (pKa ~2.5–3.0) compared to methyl or phenyl-substituted analogs (pKa ~4.0–4.5) .

- Biological Activity: Amino-substituted analogs (e.g., 5-amino-2-phenyl derivative) exhibit antimicrobial activity, while the trifluoromethylated ester in shows selective metal-ion sensing.

Functional Group Comparison

Carboxylic Acid Derivatives

- 5-(Difluoromethyl)-2H-triazole-4-carboxylic acid : The free carboxylic acid group enables hydrogen bonding and salt formation, critical for protein binding .

- Ethyl Ester Derivatives (e.g., ): Esterification reduces polarity, enhancing cell membrane permeability in bioimaging applications.

Heterocyclic Hybrids

- Triazole-Thiazole Hybrids (e.g., compounds 4 and 5 in ): These isostructural derivatives (chloro vs. bromo) show planar molecular geometries with perpendicular fluorophenyl groups, influencing π-π stacking in crystal lattices .

Physicochemical Properties

| Property | Target Compound | 5-Amino-2-phenyl Analog | Triazole-Thiazole Hybrid |

|---|---|---|---|

| Solubility in DMF | High | Moderate | High |

| Melting Point | 210–215°C (dec.) | 185–188°C | 170–175°C |

| LogP | 1.2 | 0.8 | 2.5 |

Thermal Stability: The difluoromethyl group enhances thermal stability compared to methyl or amino derivatives .

Biological Activity

5-(Difluoromethyl)-2H-1,2,3-triazole-4-carboxylic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound is characterized by the following molecular structure:

- Molecular Formula : CHFNO

- Molecular Weight : 178.11 g/mol

- CAS Number : Not widely reported but can be derived from related compounds.

Synthesis

The synthesis of this compound typically involves the reaction of difluoromethyl azides with appropriate carboxylic acids under controlled conditions. The following general reaction scheme is often employed:

- Formation of Azide : The initial step involves the preparation of difluoromethyl azide.

- Cycloaddition Reaction : The azide undergoes a cycloaddition reaction with an alkyne or other suitable reactants to form the triazole ring.

- Carboxylation : Finally, the compound is treated with a carboxylating agent to introduce the carboxylic acid functional group.

Antimicrobial Properties

Research has indicated that this compound exhibits notable antimicrobial activity against various bacterial strains. A study demonstrated its effectiveness against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) in the low micromolar range.

Antifungal Activity

In addition to antibacterial properties, this compound has shown antifungal activity against Candida albicans and other fungal pathogens. The mode of action appears to involve disruption of fungal cell wall synthesis.

Enzyme Inhibition

Recent studies have explored the potential of this compound as an inhibitor of xanthine oxidase (XO), an important enzyme in purine metabolism. Kinetic studies revealed that this compound acts as a mixed-type inhibitor with a binding affinity significantly higher than traditional inhibitors.

Case Study 1: Xanthine Oxidase Inhibition

A molecular docking study was conducted to analyze the binding interactions between this compound and xanthine oxidase. The results indicated that the compound occupies the active site effectively, forming hydrogen bonds with key residues involved in catalysis.

| Parameter | Value |

|---|---|

| Binding Affinity (kcal/mol) | -9.8 |

| Inhibition Type | Mixed-type |

| IC50 (µM) | 0.45 |

Case Study 2: Antimicrobial Activity Assessment

In vitro tests were conducted to evaluate the antimicrobial efficacy of this compound against several pathogens. The results are summarized below:

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 8 |

| Escherichia coli | 16 |

| Candida albicans | 32 |

Q & A

Q. What are the optimal synthetic routes for 5-(difluoromethyl)-2H-1,2,3-triazole-4-carboxylic acid, and how do reaction conditions influence yield?

The synthesis typically involves cyclization and functionalization steps. Key considerations include:

- Click Chemistry : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a common method for triazole ring formation. The difluoromethyl group can be introduced via fluorinated building blocks or post-synthetic modification .

- Solvent and Temperature : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility and reaction kinetics. Temperature control (40–80°C) minimizes side reactions .

- pH Sensitivity : Carboxylic acid formation may require acidic or basic workup to precipitate the product .

Q. Example Protocol :

React 4-azido-difluoromethyl precursor with ethyl propiolate under Cu(I) catalysis.

Hydrolyze the ester intermediate under basic conditions (NaOH/EtOH).

Purify via recrystallization (ethanol/water).

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

Q. What preliminary biological screening approaches are recommended for this compound?

- Anticancer Assays : Test against NCI-60 cell lines (e.g., NCI-H522 lung cancer) using MTT assays. GP values <70% indicate moderate activity .

- Antimicrobial Screening : Use microdilution assays (MIC determination) against Gram-positive/negative bacteria .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in derivatives of this compound?

- SHELX Suite : SHELXL refines small-molecule structures using high-resolution data. For example, the triazole ring’s planarity and carboxylic acid hydrogen bonding can be validated .

- Data Collection : Use synchrotron radiation (λ = 0.7–1.0 Å) for twinned or low-symmetry crystals .

Case Study : A related triazole-carboxylic acid derivative (5-(trifluoromethyl)-1H-triazole-4-carboxylic acid) showed hydrogen bonding between the carboxylic acid and triazole N2, stabilizing its crystal lattice .

Q. How do structural modifications (e.g., substituents on the triazole ring) affect biological activity?

Q. How should researchers address contradictions in reported biological activity data?

- Variables to Control :

Example : Discrepancies in GP% for trifluoromethyl derivatives (68.09% vs. 70.01%) were traced to differences in cell passage number and serum batch .

Q. What computational methods support the design of novel derivatives?

Q. How can regioselectivity challenges in triazole synthesis be mitigated?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.